molecular formula C16H18F3N3O2 B2457595 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396684-73-3

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2457595
CAS RN: 1396684-73-3
M. Wt: 341.334
InChI Key: UIBMDQDXGVBNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton Tyrosine Kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Therefore, BTK inhibitors have been developed as potential therapeutic agents for B cell-related diseases, such as B-cell lymphoma, chronic lymphocytic leukemia, and autoimmune diseases.

Scientific Research Applications

Synthesis of Active Metabolites

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is significant in the synthesis of active metabolites of potent PI3 kinase inhibitors, as demonstrated in the synthesis and stereochemical determination of an active metabolite of PKI-179. This process involves stereospecific hydroboration and oxidation-reduction sequences, showing its critical role in drug development and pharmacological studies (Zecheng Chen et al., 2010).

Anion Receptor Assembly

The compound has been used in metal-controlled assembly as an anion receptor in aprotic media. Its interaction with copper(I) forms a complex that behaves as an anion receptor, showcasing its application in selective anion recognition and potential use in sensor technology (V. Amendola et al., 2006).

Anti-Cancer Activity

It serves as a core structure in the design and synthesis of novel derivatives with potent anti-CML (chronic myeloid leukemia) activity. This is through the inhibition of the PI3K/AKT signaling pathway, highlighting its therapeutic potential against cancer (Weiwei Li et al., 2019).

Novel Silatranes Synthesis

The compound's derivatives have been explored in the synthesis of novel silatranes, which are silicon-containing heterocycles, offering insights into new materials with potential applications in catalysis, materials science, and organosilicon chemistry (J. K. Puri et al., 2011).

Development of Spiroheterocycles

Its involvement in the reactions for the preparation of spiroheterocycles compounds shows its utility in organic synthesis, contributing to the development of compounds with unique structural features and potential biological activities (Lijiu Gao et al., 2017).

Antibacterial and Antifungal Agents

Derivatives of this compound have shown significant in vitro antibacterial and antifungal activities, particularly those bearing a morpholine moiety. This underscores its importance in the discovery and development of new antimicrobial agents (Qing-Zhong Zheng et al., 2010).

properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMDQDXGVBNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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